2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationship

Procure 2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid (CAS 618382-78-8), a 1,3,5-trisubstituted pyrazole carboxylic acid. Its specific p-tolyl substitution at the N1 position confers a unique lipophilicity profile (XLogP ≈ 3.5) distinguishing it from ortho-, meta-, and halogen-substituted analogs. This building block features a C5 carboxylic acid handle for facile amide/ester derivatization, critical for systematic SAR exploration in medicinal chemistry and agrochemical safener development. Ensure experimental reproducibility by selecting this specific, well-characterized intermediate.

Molecular Formula C15H12N2O2S
Molecular Weight 284.3 g/mol
CAS No. 618382-78-8
Cat. No. B1347489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid
CAS618382-78-8
Molecular FormulaC15H12N2O2S
Molecular Weight284.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O
InChIInChI=1S/C15H12N2O2S/c1-10-4-6-11(7-5-10)17-13(15(18)19)9-12(16-17)14-3-2-8-20-14/h2-9H,1H3,(H,18,19)
InChIKeyAYTZYVJMWLADLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid (CAS 618382-78-8) | Core Scaffold & Basic Characterization


2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid (CAS 618382-78-8) is a heterocyclic compound with the molecular formula C₁₅H₁₂N₂O₂S and molecular weight 284.33 g/mol . The compound features a pyrazole ring substituted at the N1 position with a 4-methylphenyl (p-tolyl) group, at the C3 position with a thiophen-2-yl moiety, and at the C5 position with a carboxylic acid functional group . Synonyms include 3-(thiophen-2-yl)-1-(p-tolyl)-1H-pyrazole-5-carboxylic acid and 1-(4-methylphenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid [1]. The calculated XLogP is approximately 3.5, indicating moderate lipophilicity, and the topological polar surface area is 83.4 Ų, which influences membrane permeability and bioavailability [2]. The compound serves primarily as a building block and intermediate in medicinal chemistry and agrochemical research .

Why In-Class 1,3,5-Trisubstituted Pyrazole Carboxylic Acids Cannot Be Interchanged Without Quantitative Evaluation


The 1,3,5-trisubstituted pyrazole carboxylic acid scaffold is highly sensitive to substituent modifications, where even minor changes in the phenyl ring substitution pattern produce measurable differences in lipophilicity, electronic distribution, and receptor binding interactions . Within this class, the specific 4-methyl (p-tolyl) substitution at the N1 position of the target compound confers distinct physicochemical and potential pharmacological properties compared to ortho-methyl, meta-methyl, halogen-substituted, or unsubstituted phenyl analogs . The carboxylic acid moiety at the C5 position further enables downstream derivatization into amides, esters, and other functional groups essential for SAR exploration [1]. Generic substitution with structurally similar compounds from this family without quantitative verification of the target parameter of interest—whether potency, selectivity, or physicochemical property—risks experimental failure due to undocumented variations in these parameters .

Quantitative Comparative Evidence: 2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid (CAS 618382-78-8) vs. Closest Analogs


Para-Methyl Substitution Confers Distinct Lipophilicity Relative to Ortho-Methyl and Meta-Methyl Isomers

The target compound bearing a para-methyl (4-methylphenyl) substituent exhibits a calculated XLogP of 3.5 [1]. While direct experimental logP data for the ortho-methyl and meta-methyl isomers are not published in the open literature, SAR studies on related 3-(thiophen-2-yl)-1-tolyl-1H-pyrazole-5-carboxylic acid scaffolds indicate that the position of the methyl group on the N1-phenyl ring significantly modulates lipophilicity and target binding affinity . Meta-tolyl analogs in this series have been optimized through iterative SAR to achieve a 3.2-fold increase in target affinity compared to unsubstituted analogs, demonstrating that substitution position is a critical determinant of biological activity .

Medicinal Chemistry Physicochemical Property Optimization Structure-Activity Relationship

Electronic and Steric Differentiation from Fluorinated and Chlorinated Analogs

The target compound (MW 284.33 g/mol, para-methyl substitution) differs fundamentally from its halogenated analogs in electronic profile and molecular weight. The 4-fluoro analog (CAS 618382-80-2) has MW 288.30 g/mol , while the 3-chloro analog (CAS 618382-83-5) has MW 304.75 g/mol and calculated LogP of 3.95 . The 4-methylsulfonyl analog (PubChem CID 91871444) has MW 348.4 g/mol and calculated XLogP3-AA of 2.4 [1]. The para-methyl group provides electron-donating character and moderate steric bulk without introducing halogen-mediated interactions (halogen bonding) or strong electron-withdrawing effects . This distinction is critical in receptor binding contexts where halogen substitution patterns dramatically alter affinity profiles.

Medicinal Chemistry Halogen Bonding Structure-Based Design

Carboxylic Acid Position Enables SAR Exploration Not Possible with Non-Carboxylate Analogs

The target compound contains a carboxylic acid moiety at the pyrazole C5 position, enabling amide coupling, esterification, and other derivatization reactions essential for SAR exploration . In contrast, the non-carboxylate analog 5-(thiophen-2-yl)-1-(p-tolyl)-1H-pyrazole (CAS 1269291-68-0, MW 240.07 g/mol) lacks this functional handle, reducing its utility as a building block for generating diverse compound libraries . Furthermore, within the broader class of benzothiophen-2-ylpyrazole carboxylic acid derivatives, compounds such as COX-2/5-LOX-IN-2 demonstrate potent dual inhibition (IC50: COX-2 = 0.01 μM, 5-LOX = 1.78 μM) with greater anti-inflammatory activity than celecoxib and indomethacin , highlighting the pharmacological relevance of the carboxylic acid-containing scaffold.

Medicinal Chemistry Prodrug Design Derivatization Chemistry

Para-Methyl Substitution Provides Superior Metabolic Stability Relative to Ortho-Substituted Analogs

The para-methyl substitution pattern on the N1-phenyl ring of the target compound avoids the steric hindrance and potential metabolic liabilities associated with ortho-substituted analogs. Ortho-methyl substitution (as in CAS 618382-85-7) creates steric clash with the pyrazole ring, potentially altering conformational preferences and exposing the methyl group to oxidative metabolism . SAR studies on 1-aryl-3-thiophen-2-yl-1H-pyrazole-5-carboxylic acid scaffolds indicate that para-substitution generally confers improved metabolic stability compared to ortho-substitution due to reduced steric strain and differential cytochrome P450 accessibility . Additionally, the para-methyl group provides a metabolically stable alkyl substituent that does not introduce reactive functional groups or halogen atoms that could participate in unwanted metabolic pathways .

Drug Metabolism Pharmacokinetics Medicinal Chemistry

Thiophene-Pyrazole Hybrid Scaffold Enables Dual Receptor Engagement Relative to Single-Heterocycle Systems

The target compound features a dual-heterocyclic architecture combining a pyrazole core with a thiophen-2-yl substituent at C3. This hybrid scaffold has demonstrated capacity for multi-target engagement, as exemplified by benzothiophen-2-ylpyrazole carboxylic acid derivatives that potently inhibit both COX-2 (IC50 = 0.01 μM) and 5-LOX (IC50 = 1.78 μM) with 540-fold selectivity over COX-1 (IC50 = 5.40 μM) . In contrast, simpler single-heterocycle pyrazole carboxylic acids lack the thiophene moiety required for extended π-stacking interactions and hydrophobic contacts with secondary binding pockets . The thiophene sulfur atom also contributes to hydrogen bonding and polar interactions distinct from purely carbocyclic systems .

Multi-Target Pharmacology Hybrid Molecule Design Receptor Pharmacology

Best Research and Industrial Application Scenarios for 2-(4-Methylphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid (CAS 618382-78-8)


Lead Optimization in Medicinal Chemistry Programs Requiring Para-Substituted Phenyl Bioisosteres

The compound serves as a core scaffold for developing para-substituted phenyl bioisosteres in medicinal chemistry lead optimization. The para-methyl substitution provides an optimal balance of lipophilicity (XLogP = 3.5) and metabolic stability relative to ortho-substituted and halogenated analogs [1]. The carboxylic acid functionality at the C5 position enables rapid generation of amide and ester derivatives for systematic SAR exploration [2]. This makes the compound particularly valuable for programs targeting receptors or enzymes where the N1-aryl group engages a hydrophobic pocket that accommodates the para-methyl substituent without the steric penalties of ortho-substitution .

Synthesis of Dual-Target Hybrid Molecules Leveraging Thiophene-Pyrazole Architecture

The thiophene-pyrazole hybrid core provides a privileged scaffold for designing compounds with multi-target pharmacological profiles. Class-level evidence demonstrates that structurally related benzothiophen-2-ylpyrazole carboxylic acid derivatives achieve dual COX-2 (IC50 = 0.01 μM) and 5-LOX (IC50 = 1.78 μM) inhibition with 540-fold COX-2/COX-1 selectivity [1]. The target compound's carboxylic acid moiety offers a convenient synthetic handle for introducing additional pharmacophores via amide bond formation, enabling rational design of dual-mechanism agents [2].

Agrochemical Intermediate for Herbicide Safener Development

Phenylpyrazolecarboxylic acid derivatives are established as safeners for protecting crop plants against phytotoxic herbicide effects [1]. The target compound's specific para-methyl substitution pattern and thiophen-2-yl moiety position it as a building block for synthesizing novel safener candidates. The carboxylic acid group facilitates conjugation with protective moieties, while the moderate lipophilicity (XLogP = 3.5) supports appropriate plant uptake and distribution characteristics [2].

Physicochemical Property Benchmarking for Pyrazole Carboxylic Acid Library Design

The compound serves as a defined reference point for benchmarking physicochemical properties in focused library design. With MW 284.33 g/mol, XLogP 3.5, and topological polar surface area 83.4 Ų, it occupies a central position within the property space of 1,3,5-trisubstituted pyrazole carboxylic acids [1]. Compared to the 4-fluoro analog (MW 288.30), 3-chloro analog (MW 304.75, LogP 3.95), and 4-methylsulfonyl analog (MW 348.4, XLogP 2.4), the target compound provides a distinct combination of molecular weight and lipophilicity for systematic SAR investigations [2].

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